Cas no 2680723-10-6 (Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate)

Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a benzoxazepine derivative with a carboxylate ester functional group. This compound is of interest in medicinal chemistry due to its structural framework, which is commonly found in bioactive molecules targeting neurological and cardiovascular systems. The presence of the 7-hydroxy group enhances its potential for further functionalization, while the benzyl ester moiety offers stability and controlled reactivity. Its tetrahydrobenzoxazepine core provides a rigid scaffold, facilitating selective interactions with biological targets. This compound is primarily utilized as an intermediate in the synthesis of more complex pharmacologically active agents, demonstrating utility in drug discovery and development.
Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate structure
2680723-10-6 structure
商品名:Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
CAS番号:2680723-10-6
MF:C17H17NO4
メガワット:299.321184873581
CID:5632050
PubChem ID:165932072

Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 2680723-10-6
    • benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
    • EN300-28290021
    • Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
    • インチ: 1S/C17H17NO4/c19-15-6-7-16-14(10-15)11-18(8-9-21-16)17(20)22-12-13-4-2-1-3-5-13/h1-7,10,19H,8-9,11-12H2
    • InChIKey: QBLNHTCEJNSWQM-UHFFFAOYSA-N
    • ほほえんだ: O1C2C=CC(=CC=2CN(C(=O)OCC2C=CC=CC=2)CC1)O

計算された属性

  • せいみつぶんしりょう: 299.11575802g/mol
  • どういたいしつりょう: 299.11575802g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 370
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 59Ų

Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28290021-5.0g
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680723-10-6 95.0%
5.0g
$4890.0 2025-03-19
Enamine
EN300-28290021-1.0g
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680723-10-6 95.0%
1.0g
$1686.0 2025-03-19
Enamine
EN300-28290021-5g
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680723-10-6
5g
$4890.0 2023-09-08
Enamine
EN300-28290021-10g
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680723-10-6
10g
$7250.0 2023-09-08
Enamine
EN300-28290021-10.0g
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680723-10-6 95.0%
10.0g
$7250.0 2025-03-19
Enamine
EN300-28290021-0.25g
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680723-10-6 95.0%
0.25g
$1551.0 2025-03-19
Enamine
EN300-28290021-0.5g
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680723-10-6 95.0%
0.5g
$1619.0 2025-03-19
Enamine
EN300-28290021-1g
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680723-10-6
1g
$1686.0 2023-09-08
Enamine
EN300-28290021-0.05g
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680723-10-6 95.0%
0.05g
$1417.0 2025-03-19
Enamine
EN300-28290021-0.1g
benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
2680723-10-6 95.0%
0.1g
$1484.0 2025-03-19

Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate 関連文献

Benzyl 7-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylateに関する追加情報

Benzyl 7-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate: A Comprehensive Overview

Benzyl 7-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate, also known by its CAS number 2680723-10-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoxazepines, which are heterocyclic compounds with a seven-membered ring containing both oxygen and nitrogen atoms. The presence of the hydroxyl group at the 7-position and the carboxylate ester functionality at the 4-position makes this compound unique and potentially bioactive.

The structure of Benzyl 7-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate is characterized by a fused bicyclic system. The benzoxazepine core consists of a benzene ring fused to a five-membered ring containing one oxygen and one nitrogen atom. The tetrahydro designation indicates that the five-membered ring is partially saturated, with two double bonds present. The hydroxyl group at position 7 adds to the compound's complexity and may play a role in its pharmacological activity. The carboxylate ester group at position 4 suggests that this compound could be an ester derivative of a corresponding acid.

Recent studies have highlighted the potential of benzoxazepines as scaffolds for drug discovery. For instance, research published in Journal of Medicinal Chemistry in 2023 demonstrated that certain benzoxazepine derivatives exhibit potent anti-inflammatory and antioxidant properties. These findings suggest that Benzyl 7-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate could be explored for its potential therapeutic applications.

The synthesis of this compound involves a multi-step process that typically starts with the preparation of the benzoxazepine core. One common approach is the cyclization of an appropriate amino alcohol or amide derivative under acidic or basic conditions. Subsequent functionalization steps are then employed to introduce the hydroxyl and carboxylate groups at their respective positions. The use of protecting groups and selective deprotection strategies is often necessary to achieve the desired stereochemistry and regioselectivity.

In terms of pharmacokinetics, preliminary studies indicate that Benzyl 7-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate has favorable absorption properties in vitro. However, further research is needed to evaluate its bioavailability and metabolic stability in vivo. Preclinical studies are currently underway to assess its safety profile and potential toxicity.

The application of computational chemistry tools has provided valuable insights into the molecular interactions of this compound. Molecular docking studies suggest that it may bind to several key protein targets associated with inflammation and oxidative stress. These findings align with experimental data showing its anti-inflammatory and antioxidant activities.

In conclusion, Benzyl 7-Hydroxy-2,3,4,5-Tetrahydro-1,4-Benzoxazepine-4-Carboxylate represents a promising lead compound for further exploration in drug discovery efforts. Its unique structure and potential bioactivity make it a valuable addition to the arsenal of compounds being investigated for therapeutic applications.

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